molecular formula C9H20N2O B2596629 4-[2-(Dimethylamino)ethyl]piperidin-4-ol CAS No. 1781791-65-8

4-[2-(Dimethylamino)ethyl]piperidin-4-ol

Cat. No.: B2596629
CAS No.: 1781791-65-8
M. Wt: 172.272
InChI Key: AENWLMMXQISTHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(Dimethylamino)ethyl]piperidin-4-ol is a chemical compound with the molecular formula C9H20N2O and a molecular weight of 172.27 g/mol . It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Dimethylamino)ethyl]piperidin-4-ol typically involves the reaction of piperidine with dimethylaminoethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification techniques such as distillation or crystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Dimethylamino)ethyl]piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(Dimethylamino)ethyl]piperidin-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(Dimethylamino)ethyl]piperidin-4-ol involves its interaction with specific molecular targets in biological systems. The compound can act as a ligand for certain receptors, modulating their activity and influencing various physiological processes. For example, it may interact with neurotransmitter receptors in the brain, affecting signal transmission and potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)piperidin-4-ol: Similar structure but with an amino group instead of a dimethylamino group.

    4-(2-Methylaminoethyl)piperidin-4-ol: Contains a methylamino group instead of a dimethylamino group.

    4-(2-Ethylaminoethyl)piperidin-4-ol: Contains an ethylamino group instead of a dimethylamino group.

Uniqueness

4-[2-(Dimethylamino)ethyl]piperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino group enhances its solubility and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

4-[2-(dimethylamino)ethyl]piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-11(2)8-5-9(12)3-6-10-7-4-9/h10,12H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENWLMMXQISTHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1(CCNCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781791-65-8
Record name 4-[2-(dimethylamino)ethyl]piperidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.